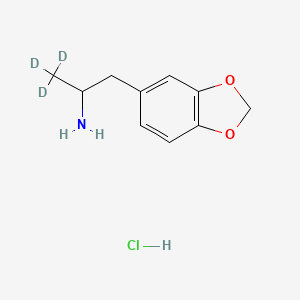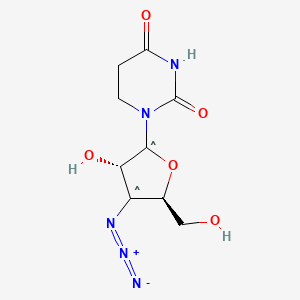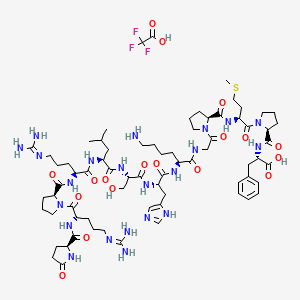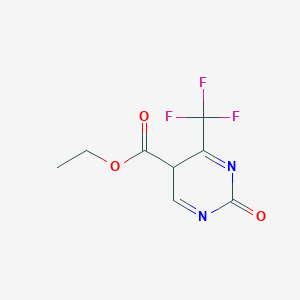![molecular formula C21H12N7O3Re-3 B12352254 (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium](/img/structure/B12352254.png)
(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium is a complex organometallic compound It features a rhenium center coordinated to three carbonyl groups, a 1,10-phenanthroline ligand, and a 4-(2H-tetrazol-5-yl)pyridinato ligand
Preparation Methods
The synthesis of (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium typically involves the reaction of rhenium tricarbonyl precursors with the appropriate ligands under controlled conditions. The synthetic route may include:
Ligand Exchange Reaction: A rhenium tricarbonyl precursor, such as rhenium pentacarbonyl chloride, reacts with 1,10-phenanthroline in the presence of a base to form the intermediate complex.
Substitution Reaction: The intermediate complex is then reacted with 4-(2H-tetrazol-5-yl)pyridine to replace one of the carbonyl ligands, forming the final product.
Chemical Reactions Analysis
(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium undergoes various chemical reactions, including:
Oxidation: The rhenium center can be oxidized, leading to changes in the oxidation state and coordination environment.
Reduction: The compound can be reduced under specific conditions, affecting the electronic properties of the rhenium center.
Substitution: Ligands coordinated to the rhenium center can be substituted with other ligands, allowing for the modification of the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium has several scientific research applications:
Catalysis: The compound can act as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Photochemistry: Due to its unique electronic properties, the compound is studied for its potential use in photochemical applications, such as light-emitting devices and solar cells.
Medicinal Chemistry: The compound’s ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications.
Material Science: The compound’s structural properties are explored for the development of new materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium involves its interaction with molecular targets through coordination chemistry. The rhenium center can form bonds with various substrates, facilitating catalytic reactions. In biological systems, the compound may interact with proteins and nucleic acids, affecting their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds to (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium include other rhenium tricarbonyl complexes with different ligands. These compounds share similar structural features but differ in their electronic and chemical properties due to variations in the ligands. Examples include:
- This compound
- This compound
The uniqueness of this compound lies in its specific ligand combination, which imparts distinct electronic and structural properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C21H12N7O3Re-3 |
|---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
carbon monoxide;1,10-phenanthroline-1,10-diide;rhenium;4-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyridine |
InChI |
InChI=1S/C12H8N2.C6H4N5.3CO.Re/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-4-2-5(1)6-8-10-11-9-6;3*1-2;/h1-8H;1-4H;;;;/q-2;-1;;;; |
InChI Key |
WMMVEEXAVRLFIZ-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.C1=CN=CC=C1C2=N[N-]N=N2.[Re] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[3-[4-(Methanesulfonamido)phenyl]-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxymethyl]benzoic acid](/img/structure/B12352173.png)
![1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,3-diazinane-2,4-dione](/img/structure/B12352187.png)
![3,13,23-Triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosan-12-one](/img/structure/B12352196.png)

![5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12352204.png)



![1-[(5R)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12352227.png)


![3,7,8-Trihydroxy-3-methyl-10-oxo-1,4,5a,6,7,8,9,9a-octahydropyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B12352238.png)

![5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12352248.png)
